molecular formula C11H16N2 B13171689 4-Phenylpiperidin-3-amine

4-Phenylpiperidin-3-amine

Cat. No.: B13171689
M. Wt: 176.26 g/mol
InChI Key: QDHSTXGSUUWPSN-UHFFFAOYSA-N
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Description

4-Phenylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The phenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidin-3-amine typically involves the reaction of piperidine with phenyl-containing reagents. One common method is the reductive amination of 4-phenylpiperidin-3-one with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride . Another approach involves the hydrogenation of 4-phenylpyridine under catalytic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) are frequently used to facilitate hydrogenation reactions . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Phenylpiperidin-3-amine involves its interaction with specific molecular targets. It acts as a ligand for various receptors, modulating their activity. For instance, it can bind to neurokinin receptors, influencing neurotransmitter release and signal transduction pathways . The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for neurological research.

Comparison with Similar Compounds

    4-Phenylpiperidine: Similar structure but lacks the amine group.

    4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of an amine.

    4-Cyano-4-phenylpiperidine: Features a cyano group in place of the amine.

Uniqueness: 4-Phenylpiperidin-3-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-phenylpiperidin-3-amine

InChI

InChI=1S/C11H16N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2

InChI Key

QDHSTXGSUUWPSN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)N

Origin of Product

United States

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